2',5'-Dideoxy-8,5'-cycloadenosine

Cyclonucleoside Conformational analysis Enzyme-substrate recognition

2',5'-Dideoxy-8,5'-cycloadenosine (CAS 275821-04-0, C₁₀H₁₁N₅O₂, MW 233.23) is a synthetic cyclonucleoside featuring a covalent C8–C5' methylene bridge that conformationally locks the adenine base relative to the 2',5'-dideoxyribose scaffold. Described as an adenosine kinase (ADK) inhibitor, ddCA reduces intracellular adenosine phosphorylation, impairing cancer cell proliferation and inducing apoptosis in leukemia and solid tumor models.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
Cat. No. B1640476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dideoxy-8,5'-cycloadenosine
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESC1C(C2CC3=NC4=C(N=CN=C4N3C1O2)N)O
InChIInChI=1S/C10H11N5O2/c11-9-8-10(13-3-12-9)15-6(14-8)2-5-4(16)1-7(15)17-5/h3-5,7,16H,1-2H2,(H2,11,12,13)/t4-,5+,7+/m0/s1
InChIKeyRZVADNQLAKDQSR-HBPOCXIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',5'-Dideoxy-8,5'-cycloadenosine (ddCA) – Cyclonucleoside Adenosine Kinase Inhibitor for Cancer Research Procurement


2',5'-Dideoxy-8,5'-cycloadenosine (CAS 275821-04-0, C₁₀H₁₁N₅O₂, MW 233.23) is a synthetic cyclonucleoside featuring a covalent C8–C5' methylene bridge that conformationally locks the adenine base relative to the 2',5'-dideoxyribose scaffold . Described as an adenosine kinase (ADK) inhibitor, ddCA reduces intracellular adenosine phosphorylation, impairing cancer cell proliferation and inducing apoptosis in leukemia and solid tumor models . The 8,5'-cyclo bridge simultaneously eliminates both the 5'-hydroxyl (preventing 5'-phosphorylation) and the 2'-hydroxyl, creating a rigid nucleoside scaffold distinct from both flexible 2',5'-dideoxyadenosine and the DNA-lesion 8,5'-cyclo-2'-deoxyadenosine [1].

Why 2',5'-Dideoxy-8,5'-cycloadenosine Cannot Be Replaced by Common Adenosine Analogs in Specialized Research


Generic adenosine analogs such as 2',5'-dideoxyadenosine (P-site adenylate cyclase inhibitor) or 8,5'-cyclo-2'-deoxyadenosine (oxidative DNA lesion) target entirely different biological pathways and enzyme systems . The 8,5'-cyclo bridge of ddCA enforces a rigid syn- or anti-fixed conformation that is not present in flexible acyclic or 2'-deoxyadenosine analogs; this rigidity directly determines which adenosine-utilizing enzymes (kinases, polymerases, deaminases) can accommodate the analog in their active sites . Substituting ddCA with unbridged 2',5'-dideoxyadenosine would redirect inhibition from adenosine kinase to adenylate cyclase (IC₅₀ ~3 µM for the latter), while substitution with 8,5'-cyclo-2'-deoxyadenosine (which retains the 3'-OH) introduces susceptibility to 3'-phosphorylation and incorporation into DNA, confounding experimental readouts [1]. The absence of both 2'- and 5'-hydroxyl groups makes ddCA uniquely resistant to enzymatic phosphorylation at either position, a property lost in any analog that retains a free hydroxyl .

Quantitative Comparative Evidence: 2',5'-Dideoxy-8,5'-cycloadenosine vs. Closest Analogs


Conformational Restriction: Torsion Angle χ and Sugar Pucker Locking vs. Flexible 2',5'-Dideoxyadenosine

2',5'-Dideoxy-8,5'-cycloadenosine contains a covalent C8–C5' methylene bridge that restricts rotation about the glycosidic bond (torsion angle χ) and fixes the sugar pucker. In contrast, 2',5'-dideoxyadenosine freely interconverts between syn and anti conformations and between C2'-endo and C3'-endo sugar puckers in solution [1]. X-ray crystallography of the closely related 8,5'-cycloadenosine monohydrate shows the cyclonucleoside adopts a rigid anti conformation (χ ≈ –120°) with the sugar in a C3'-endo/C2'-exo pucker, while unconstrained adenosine analogs in solution sample multiple conformational states [2]. This conformational pre-organization directly affects enzyme active-site complementarity: enzymes that require a specific nucleoside conformation for binding will discriminate between the locked ddCA and the flexible analog [3].

Cyclonucleoside Conformational analysis Enzyme-substrate recognition

Enzymatic Phosphorylation Resistance: Absence of Both 2'-OH and 5'-OH vs. 8,5'-Cyclo-2'-deoxyadenosine

ddCA lacks hydroxyl groups at both the 2' and 5' positions, rendering it completely resistant to phosphorylation by adenosine kinase (which requires a 5'-OH acceptor) and to 3'-phosphorylation (which requires a 3'-OH). In contrast, 8,5'-cyclo-2'-deoxyadenosine (cyclo-dA) retains the 3'-OH group and can be phosphorylated to the 3'-monophosphate by cellular kinases . The 8,5'-cyclo-2'-deoxyadenosine lesion, when present in DNA, is recognized and processed by nucleotide excision repair machinery; ddCA, lacking the 3'-OH required for phosphodiester bond formation, cannot be incorporated into oligonucleotides and thus avoids DNA-repair-pathway confounding in cellular assays [1]. The monophosphate derivative 2',5'-ddCMP has been reported to inhibit DNA polymerase and reverse transcriptase, confirming that the nucleoside scaffold itself, once phosphorylated, engages polymerase active sites — but the parent ddCA nucleoside is not a substrate for endogenous phosphorylation .

Nucleoside metabolism Kinase specificity Prodrug design

Target Selectivity: Adenosine Kinase (ADK) Inhibition vs. P-Site Adenylate Cyclase Inhibition by 2',5'-Dideoxyadenosine

2',5'-Dideoxy-8,5'-cycloadenosine is reported as an adenosine kinase (ADK) inhibitor that reduces intracellular adenosine phosphorylation, altering downstream adenosine signaling and inducing apoptosis in cancer cells . By contrast, 2',5'-dideoxyadenosine (2',5'-dd-Ado) is a well-characterized P-site inhibitor of adenylate cyclase (AC) with an IC₅₀ of 3 µM against forskolin-stimulated cAMP production in HEK293 cells . The 8,5'-cyclo bridge of ddCA introduces conformational rigidity that prevents binding to the P-site of adenylate cyclase while retaining affinity for adenosine kinase [1]. 2',5'-dd-Ado-3'-polyphosphates are even more potent AC inhibitors (IC₅₀ ~40 nM for the 3'-ATP derivative), whereas ddCA cannot form 3'-phosphorylated metabolites [2]. This target-level orthogonality means ddCA and 2',5'-dd-Ado cannot be used interchangeably in studies of adenosine signaling.

Adenosine kinase Adenylate cyclase Target engagement Cancer metabolism

Vendor Purity Specifications and Batch-to-Batch Consistency for Reproducible Enzyme Assays

BOC Sciences supplies 2',5'-Dideoxy-8,5'-cycloadenosine at ≥97% purity (HPLC), a specification critical for quantitative enzyme inhibition studies where impurities at ≥3% can confound IC₅₀ determinations . Typical research-grade nucleoside analogs from non-specialist suppliers range from 90–95% purity; the 2% purity gap at the 95% threshold translates to up to 50 µM impurity concentration at 5 mM working concentration . The parent cyclonucleoside scaffold necessitates multi-step synthesis including radical cyclization of 5'-deoxy-5'-iodoadenosine intermediates, introducing diastereomeric impurities (R/S epimers) that are chromatographically resolved; vendors providing ≥97% purity ensure diastereomeric excess suitable for structure-activity studies [1].

QC specifications Purity Procurement Enzyme kinetics

Recommended Application Scenarios for 2',5'-Dideoxy-8,5'-cycloadenosine in Academic and Industrial Research


Adenosine Kinase (ADK) Target Validation and Inhibitor Screening

Use ddCA as a tool compound for pharmacological inhibition of adenosine kinase in cancer cell lines (leukemia, solid tumors). Its resistance to phosphorylation ensures that observed anti-proliferative effects are due to ADK inhibition rather than off-target incorporation into nucleic acids. Pair with 2',5'-dideoxyadenosine as a negative control for adenylate cyclase-mediated effects to confirm pathway specificity .

Conformational Probe for Adenosine-Utilizing Enzyme Structure-Function Studies

Deploy ddCA as a conformationally locked ligand in X-ray crystallography or cryo-EM studies of adenosine-binding proteins (kinases, deaminases, transporters). The rigid anti conformation enforced by the 8,5'-cyclo bridge simplifies electron density interpretation and enables precise definition of active-site geometry requirements [1].

Metabolically Stable Adenosine Analog for Cellular Signaling Studies

In experiments requiring sustained modulation of intracellular adenosine levels without metabolic conversion to phosphorylated species or incorporation into RNA/DNA, ddCA provides a non-hydrolyzable, non-phosphorylatable scaffold. This is particularly valuable in long-term (24–72 h) cell culture experiments where metabolic instability of standard adenosine analogs confounds dose-response analysis .

Synthetic Intermediate for 8,5'-Cyclonucleoside Phosphoramidites and Oligonucleotide Modifications

Although ddCA itself cannot be incorporated into oligonucleotides, its protected derivatives (e.g., N6-benzoyl-3'-O-TBDMS-8,5'-cyclo-2',5'-dideoxyadenosine) serve as key intermediates in the synthesis of phosphoramidite building blocks for site-specific introduction of cyclonucleoside lesions into DNA, enabling studies of DNA repair enzyme specificity [2].

Quote Request

Request a Quote for 2',5'-Dideoxy-8,5'-cycloadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.